molecular formula C16H22O5 B8521102 3-(4-Methoxycarbonylmethoxy-phenyl)-propionic acid tert-butyl ester

3-(4-Methoxycarbonylmethoxy-phenyl)-propionic acid tert-butyl ester

Cat. No.: B8521102
M. Wt: 294.34 g/mol
InChI Key: AGRXCMHIYFETSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxycarbonylmethoxy-phenyl)-propionic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H22O5 and its molecular weight is 294.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

tert-butyl 3-[4-(2-methoxy-2-oxoethoxy)phenyl]propanoate

InChI

InChI=1S/C16H22O5/c1-16(2,3)21-14(17)10-7-12-5-8-13(9-6-12)20-11-15(18)19-4/h5-6,8-9H,7,10-11H2,1-4H3

InChI Key

AGRXCMHIYFETSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)OCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of -(4-Hydroxy-phenyl)-propionic acid tert-butyl ester (1 g, 4.50 mmol) in dry DMF (20 ml) at room temperature under argon is added potassium carbonate (0.62 g, 4.50 mmol) followed by methyl bromoacetate (0.43 ml, 4.50 mmol) and the reaction mixture is stirred at room temperature. The reaction mixture is diluted with EtOAc and washed with water, dried (MgSO4) and evaporated in vacuo to yield a clear colourless liquid. Purification on a Waters 3000 prep HPLC system (C18, MeCN/water) yields 3-(4-Methoxycarbonylmethoxy-phenyl)-propionic acid tert-butyl ester as a pale yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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